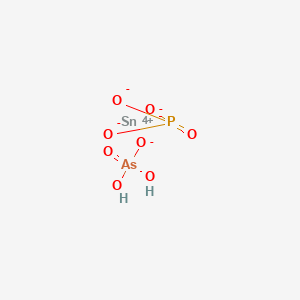
Tin(4+) dihydrogen arsorate phosphate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(4+) dihydrogen arsorate phosphate (1/1/1) is a complex inorganic compound that combines tin, arsenic, and phosphate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin(4+) dihydrogen arsorate phosphate can be synthesized through various methods. One common approach involves the solid-state grinding of tin(IV) chloride pentahydrate (SnCl4·5H2O) with sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O) at room temperature. This mixture is then dried, with or without calcination, to obtain the desired compound . Another method involves mixing tin(II) chloride dihydrate (SnCl2·2H2O) with ammonium phosphate (NH4)3PO4·5H2O and heating the mixture under an argon gas blanket at various temperatures .
Industrial Production Methods
Industrial production of tin(4+) dihydrogen arsorate phosphate typically involves large-scale solid-state reactions or hydrothermal synthesis. These methods ensure high purity and yield of the compound, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Tin(4+) dihydrogen arsorate phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of tin and arsenic in different oxidation states.
Substitution Reactions: It can undergo substitution reactions where ligands or ions are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with tin(4+) dihydrogen arsorate phosphate include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving tin(4+) dihydrogen arsorate phosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Scientific Research Applications
Tin(4+) dihydrogen arsorate phosphate has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biological systems, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Mechanism of Action
The mechanism of action of tin(4+) dihydrogen arsorate phosphate involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic reactions. Its ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in oxidation and reduction processes.
Comparison with Similar Compounds
Similar Compounds
Tin(IV) Phosphate: Similar in composition but lacks the arsenic component.
Arsenic Phosphate: Contains arsenic and phosphate but does not include tin.
Tin(II) Phosphate: Contains tin in a lower oxidation state and has different chemical properties.
Uniqueness
Tin(4+) dihydrogen arsorate phosphate is unique due to the combination of tin, arsenic, and phosphate ions in a single compound. This combination imparts distinct chemical properties, such as enhanced catalytic activity and stability, making it valuable for various applications.
Properties
CAS No. |
98616-55-8 |
|---|---|
Molecular Formula |
AsH2O8PSn |
Molecular Weight |
354.62 g/mol |
IUPAC Name |
dihydrogen arsorate;tin(4+);phosphate |
InChI |
InChI=1S/AsH3O4.H3O4P.Sn/c2-1(3,4)5;1-5(2,3)4;/h(H3,2,3,4,5);(H3,1,2,3,4);/q;;+4/p-4 |
InChI Key |
OGGYANNQNTWZTI-UHFFFAOYSA-J |
Canonical SMILES |
O[As](=O)(O)[O-].[O-]P(=O)([O-])[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


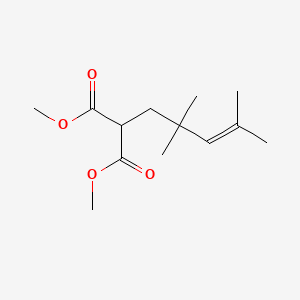
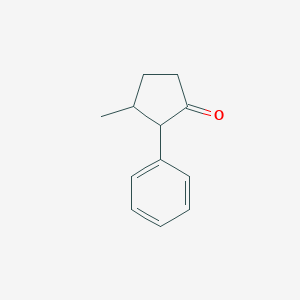



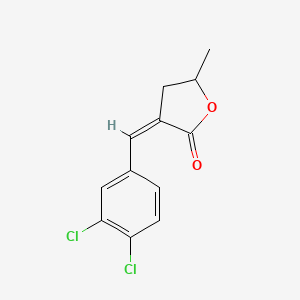

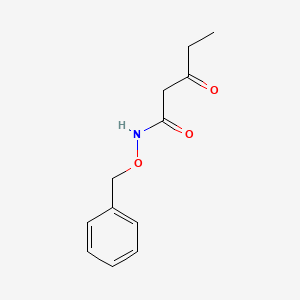
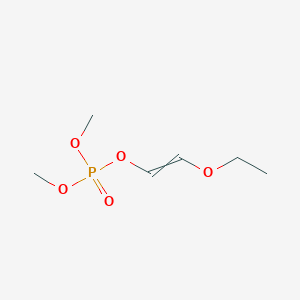

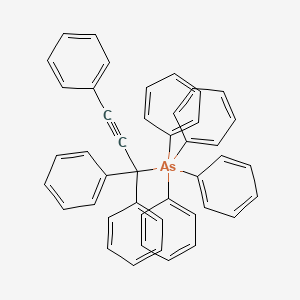
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
